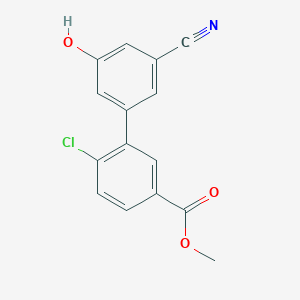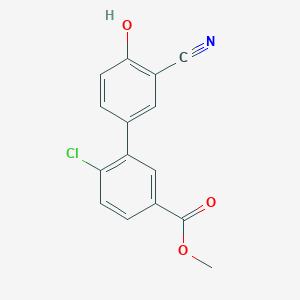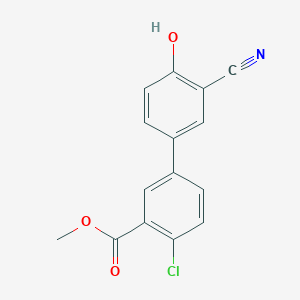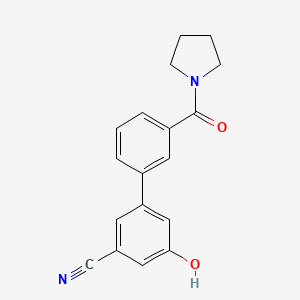
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is a synthetic compound that has a wide range of applications in scientific research. It is a useful reagent for organic synthesis and is used in the preparation of a variety of compounds. In addition, it has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. It is also used in the synthesis of fluorescent dyes, which are used to label proteins and other biomolecules for imaging and tracking purposes.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is not fully understood. However, it is believed that the compound acts as a reducing agent, which can reduce the oxidation state of other compounds. In addition, it is thought to interact with certain enzymes and other proteins, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) are not well understood. However, it is believed that the compound may affect the activity of certain enzymes and proteins, as well as the expression of certain genes. In addition, it has been shown to have antioxidant properties, which may be beneficial in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) in lab experiments is that it is relatively easy to obtain and use. It is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound can be toxic in high concentrations, so safety precautions must be taken when handling it. In addition, it is not soluble in water, so it must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
The future directions for 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, research could be conducted to determine its potential as an antioxidant or as a potential therapeutic agent. Finally, research could be conducted to develop new methods for synthesizing the compound and to improve its solubility in water.
Synthesemethoden
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol (95%) is synthesized through a multi-step process. The first step involves the reaction of 3-cyano-5-(3-methylsulfonylaminophenyl)phenol with a base, such as sodium hydroxide, to form an intermediate compound. This intermediate compound is then reacted with a reducing agent, such as sodium borohydride, to form the final product. The reaction is usually performed in a solvent, such as ethyl acetate, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Eigenschaften
IUPAC Name |
N-[3-(3-cyano-5-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-11(7-13)12-5-10(9-15)6-14(17)8-12/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYRZVYXHZJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684990 |
Source


|
| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261898-06-9 |
Source


|
| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



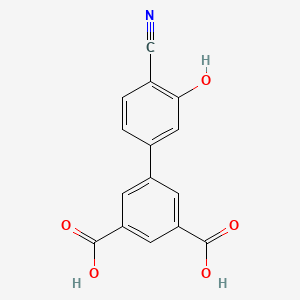

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)
